Comprehensive Structural Analysis: Imidazo[2,1-b][1,3]thiazole-5-sulfonamide
Comprehensive Structural Analysis: Imidazo[2,1-b][1,3]thiazole-5-sulfonamide
Executive Summary
This technical guide provides a rigorous analysis of the imidazo[2,1-b][1,3]thiazole-5-sulfonamide scaffold. This fused bicyclic heterocycle represents a privileged structure in medicinal chemistry, distinct for its bridgehead nitrogen and planar aromaticity. While often overshadowed by its tetrahydro-derivative (Levamisole), the fully aromatic system is a potent pharmacophore for Carbonic Anhydrase (CA) inhibition and antitumor activity. This document details the structural physicochemical properties, validated synthetic pathways, and spectroscopic signatures required for the precise identification and development of this chemical entity.[1]
Structural Architecture & Physicochemical Properties[2][3]
The core structure consists of an imidazole ring fused to a thiazole ring across the N(4)–C(4a) bond. The numbering system is critical for accurate functionalization, particularly distinguishing between the thiazole (positions 2, 3) and imidazole (positions 5,[2][3][4][5][6] 6) sectors.[2][7][8]
Electronic Distribution and Aromaticity
-
Planarity: The 10-
electron system (aromatic) forces a planar geometry. X-ray crystallographic data of analogues (e.g., 6-phenyl derivatives) confirm that the bicyclic core is essentially flat, maximizing -orbital overlap. -
Bridgehead Nitrogen (N-4): Unlike typical tertiary amines, the bridgehead nitrogen is non-basic due to the participation of its lone pair in the aromatic sextet of the imidazole ring.
-
Electrophilic Susceptibility (C-5): The C-5 position is the most electron-rich site on the scaffold. The highest occupied molecular orbital (HOMO) coefficients are largest at C-5, making it the exclusive site for electrophilic aromatic substitution (SEAr), including halogenation and chlorosulfonation.
Physicochemical Parameters
| Property | Value/Characteristic | Implication for Drug Design |
| Molecular Formula | C | Low MW fragment (MW ~203 Da). |
| H-Bond Donors | 1 (Sulfonamide NH | Critical for active site anchoring (e.g., Zn |
| H-Bond Acceptors | 3 (Sulfonyl O, Thiazole N) | N-7 is a weak acceptor; Sulfonyl oxygens are strong acceptors. |
| Lipophilicity (cLogP) | ~0.8 - 1.2 | High aqueous solubility; ideal for CNS penetration if substituted. |
| pKa (Sulfonamide) | ~9.5 - 10.5 | Ionizable at physiological pH; mimics the transition state in CA hydrolysis. |
Synthetic Pathways and Experimental Protocols
The synthesis of imidazo[2,1-b][1,3]thiazole-5-sulfonamide requires a convergent approach: construction of the bicyclic core followed by regioselective functionalization.
Pathway Visualization
The following diagram outlines the logical flow from acyclic precursors to the sulfonamide target.
Detailed Experimental Protocols
Step 1: Construction of the Imidazo[2,1-b]thiazole Core[7]
-
Reagents: 2-Aminothiazole (1.0 eq), Bromoacetaldehyde diethyl acetal (or α-bromoacetophenone for 6-phenyl analogs) (1.1 eq), Ethanol, HBr (cat).
-
Protocol:
-
Dissolve 2-aminothiazole in absolute ethanol (5 mL/mmol).
-
Add the α-halo carbonyl component dropwise.
-
Reflux for 4–6 hours. Monitoring by TLC (5% MeOH/DCM) will show the disappearance of the amine.
-
Concentrate in vacuo. The residue is often the hydrobromide salt.
-
Neutralize with sat. NaHCO
to precipitate the free base. Recrystallize from Ethanol/Water.
-
-
Causality: The endocyclic nitrogen of the thiazole attacks the α-carbon of the halide, followed by cyclodehydration involving the exocyclic amine. This regioselectivity is driven by the nucleophilicity of the ring nitrogen.
Step 2: Regioselective Chlorosulfonation (The Critical Step)
-
Reagents: Imidazo[2,1-b]thiazole core, Chlorosulfonic acid (ClSO
H) (excess). -
Protocol:
-
Cool neat chlorosulfonic acid (5–10 eq) to 0°C in a fume hood.
-
Add the imidazo[2,1-b]thiazole solid portion-wise to control exotherm.
-
Critical Control Point: Heat the mixture to 60–80°C for 2 hours. Note: Room temperature is often insufficient for complete conversion of this electron-deficient aromatic system.
-
Quench the reaction by pouring the mixture strictly onto crushed ice (never water into acid) with vigorous stirring.
-
Filter the resulting sulfonyl chloride precipitate immediately.
-
-
Self-Validating Check: The product should be a solid. If an oil forms, it indicates hydrolysis or incomplete reaction. Use immediately in the next step to prevent hydrolysis to the sulfonic acid.
Step 3: Amination to Sulfonamide
-
Reagents: 5-sulfonyl chloride intermediate, Aqueous Ammonia (25%) or substituted amine.
-
Protocol:
-
Suspend the wet sulfonyl chloride cake in Acetone or THF.
-
Add aqueous ammonia (excess) at 0°C.
-
Stir at room temperature for 1 hour.
-
Evaporate solvent and wash the solid with water to remove ammonium chloride salts.
-
Spectroscopic Characterization (Data Analysis)[10]
Identification of the 5-sulfonamide relies on the disappearance of the H-5 signal and specific mass spectral fragmentation.
Proton NMR ( H NMR) Analysis
| Position | Parent Scaffold ( | 5-Sulfonamide Derivative ( | Shift Analysis |
| H-2 (Thiazole) | 6.8 – 7.0 (d) | 7.3 – 7.5 (d) | Deshielded by electron-withdrawing SO |
| H-3 (Thiazole) | 7.4 – 7.6 (d) | 7.9 – 8.1 (d) | Significant downfield shift due to proximity to the bridgehead. |
| H-5 (Imidazole) | 7.1 – 7.3 (s) | Absent | Diagnostic Indicator: Loss of singlet confirms substitution. |
| H-6 (Imidazole) | 7.5 – 7.8 (s) | 7.8 – 8.0 (s) | Slight downfield shift. |
| SO | N/A | 7.5 – 8.0 (bs) | Broad singlet, exchangeable with D |
Note: Data approximated based on 6-substituted analogs and general substituent effects.
Mass Spectrometry (ESI-MS)[11]
-
Molecular Ion: [M+H]
observed at m/z ~204. -
Fragmentation Pattern:
-
m/z 204
140: Loss of SO (64 Da) is a primary fragmentation pathway for heterocyclic sulfonamides. -
m/z 140
113: Loss of HCN (27 Da) from the imidazole ring.
-
Biological Context: Carbonic Anhydrase Inhibition[8][9]
The imidazo[2,1-b]thiazole-5-sulfonamide mimics the pharmacophore of Acetazolamide but offers a more lipophilic scaffold, potentially improving blood-brain barrier (BBB) permeability for CNS-targeted isoforms (e.g., hCA VII, XII).
Binding Mechanism
The sulfonamide moiety (
-
Ionization: The sulfonamide NH
deprotonates to form the anion ( ). -
Coordination: The nitrogen anion coordinates directly to the Zn
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -
Scaffold Interaction: The planar imidazo[2,1-b]thiazole ring engages in Van der Waals and
-stacking interactions with the hydrophobic residues (Val121, Leu198, Trp209) lining the active site cavity.
References
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Metabolites, 2020. Link
-
Electrophilic substitution of imidazo[2,1-b]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1991. Link
-
Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry, 1980. Link
-
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide Structure Record. PubChem, 2025.[9] Link
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- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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